Tris(4-chlorophenyl)phosphine

Overview

Description

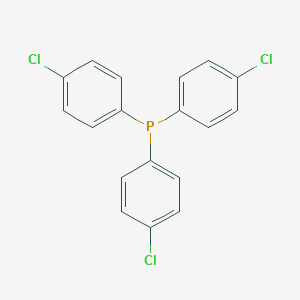

Tris(4-chlorophenyl)phosphine is an organophosphorus compound with the molecular formula C18H12Cl3P and a molecular weight of 365.621 g/mol . It is characterized by the presence of three 4-chlorophenyl groups attached to a central phosphorus atom. This compound is known for its use as a ligand in various catalytic processes and has significant applications in organic synthesis.

Mechanism of Action

Target of Action

Tris(4-chlorophenyl)phosphine is a versatile reagent in organic synthesis, often used as a ligand and catalyst . It is known to target various biochemical reactions, including phosphination, reduction, and palladium-catalyzed reactions .

Mode of Action

The compound interacts with its targets through a photoactivation approach, generating a stable luminescent radical with red emission in the crystal state . The molecular symmetry breaking in the crystal causes changes in molecular conformation, redox properties, and molecular packing, facilitating radical generation and stabilization .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the preparation of chromans and (E,E)-1,3-dienes via reaction of γ-substituted allenoates with aldehydes . It also participates in solvent-free Heck reactions , and regioselective carbomagnesiation of terminal alkynes and enynes with alkyl Grignard reagents .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has good solubility in organic solvents such as ether and chlorinated hydrocarbons . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of this compound’s action is the generation of a stable luminescent radical with red emission in the crystal state . This radical generation is facilitated by changes in molecular conformation, redox properties, and molecular packing .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s reactivity and stability can be affected by the presence of air . Moreover, the generation of the luminescent radical is dependent on the crystal state of the compound , suggesting that the physical state of the environment can impact its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-chlorophenyl)phosphine can be synthesized through the reaction of phosphorus trichloride with 4-chlorophenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction typically proceeds as follows:

PCl3+3C6H4ClMgBr→P(C6H4Cl)3+3MgBrCl

The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reagents .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Tris(4-chlorophenyl)phosphine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Substitution: It participates in substitution reactions, particularly in the formation of phosphine ligands for transition metal complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

Major Products:

Oxidation: this compound oxide.

Substitution: Various phosphine ligands depending on the substituents introduced.

Scientific Research Applications

Tris(4-chlorophenyl)phosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Tris(4-fluorophenyl)phosphine

- Tris(4-trifluoromethylphenyl)phosphine

- Tris(pentafluorophenyl)phosphine

Comparison: Tris(4-chlorophenyl)phosphine is unique due to the presence of chlorine atoms, which can influence its reactivity and coordination properties. Compared to its fluorinated analogs, it may exhibit different electronic effects and steric hindrance, affecting its performance in catalytic applications. The presence of chlorine atoms can also impact the compound’s solubility and stability .

Biological Activity

Tris(4-chlorophenyl)phosphine (TCPP) is a triarylphosphine compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of TCPP, focusing on its effects on cellular mechanisms, potential toxicity, and implications for drug development.

TCPP is characterized by the presence of three chlorophenyl groups attached to a phosphorus atom. Its chemical structure can be represented as follows:

This configuration contributes to its unique reactivity and biological interactions.

Biological Activity Overview

1. Cytotoxicity and Toxicological Studies

Recent studies have highlighted the cytotoxic effects of TCPP on various cell lines. For instance, TCPP has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. In a study involving zebrafish embryos, exposure to TCPP resulted in significant developmental toxicity, including impaired pancreatic development and increased embryonic mortality at certain concentrations .

2. Enzyme Inhibition

TCPP has been identified as an inhibitor of several cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2C9. Its inhibitory effects on these enzymes indicate a potential for drug-drug interactions when co-administered with other pharmaceuticals metabolized by these pathways .

3. Endocrine Disruption

Research indicates that TCPP may act as an endocrine disruptor. It has been associated with alterations in gene expression related to hormonal pathways in embryonic models, particularly affecting genes involved in pancreatic organogenesis . This raises concerns about its environmental impact and potential health risks associated with exposure.

The mechanisms underlying the biological activity of TCPP are multifaceted:

- Reactive Oxygen Species (ROS) Generation : TCPP may induce oxidative stress in cells, leading to increased ROS production. This mechanism is often linked to cellular damage and apoptosis.

- Gene Expression Modulation : Transcriptomic analyses have revealed that TCPP exposure alters the expression of genes involved in metabolic processes and cellular signaling pathways. For example, significant downregulation of pathways related to lipid metabolism and xenobiotic processing has been observed .

Case Study 1: Zebrafish Embryo Model

In a controlled study using zebrafish embryos, researchers exposed embryos to varying concentrations of TCPP. The findings showed:

- Reduced Islet Area : Embryos exposed to 50 nM TCPP exhibited a 20.8% reduction in islet area compared to controls.

- Pancreatic Morphology : Significant morphological changes were noted in pancreatic structures, with a 13% reduction in total pancreas area at the same concentration .

| Concentration (nM) | Islet Area Reduction (%) | Pancreas Area Reduction (%) |

|---|---|---|

| 0 | 0 | 0 |

| 50 | 20.8 | 13 |

| Control | - | - |

Case Study 2: Enzyme Interaction Studies

In vitro studies demonstrated that TCPP acts as a competitive inhibitor of CYP enzymes. The implications for drug metabolism were significant:

- CYP1A2 Inhibition : IC50 values indicated robust inhibition at low micromolar concentrations.

- Potential Drug Interactions : Co-administration with drugs metabolized by these enzymes could lead to altered pharmacokinetics.

Properties

IUPAC Name |

tris(4-chlorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKSLJOIKWOGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151216 | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-54-2 | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1159-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG5LE6Q8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of tris(4-chlorophenyl)phosphine?

A1: this compound is an organophosphorus compound with the molecular formula C18H12Cl3P and a molecular weight of 387.63 g/mol.

- Spectroscopic data:

- NMR: 1H NMR, 13C{1H} NMR, and 31P{1H} NMR spectroscopy have been utilized to characterize the compound. [, , , ]

- IR: Infrared (IR) spectroscopy helps identify characteristic functional groups. [, , , ]

- X-ray crystallography: Several studies provide detailed single-crystal X-ray diffraction data, revealing bond lengths, angles, and crystal packing. [, , , , , , , , , ]

Q2: How does this compound interact with metal centers in complexes?

A: this compound acts as a monodentate phosphine ligand, coordinating to metal centers through its phosphorus atom. The electron-donating nature of the phosphorus atom allows it to form stable complexes with various transition metals, including iron, palladium, ruthenium, molybdenum, and rhodium. [, , , , , , , , ]

Q3: What is the influence of the chlorine substituents on the properties of this compound?

A3: The chlorine atoms in the para position of the phenyl rings exert both steric and electronic effects on the phosphine ligand:

- Steric effects: The bulky chlorine atoms can influence the accessibility of the phosphorus lone pair, impacting the coordination geometry and reactivity of the resulting metal complexes. [, , ]

- Electronic effects: The electron-withdrawing nature of chlorine atoms can influence the electron density on the phosphorus atom, affecting its donor ability towards metal centers. This can impact the stability and reactivity of the metal complexes. [, , ]

Q4: What are the applications of this compound in material science?

A: this compound has been used as a monomer in the synthesis of a novel electroactive porous aromatic framework (JUC-Z4-Cl) via Yamamoto-type Ullmann cross-coupling reaction. [] This porous framework material exhibits high stability and a large surface area, making it potentially useful for gas separation and storage applications.

Q5: How is this compound used in organic synthesis?

A: this compound has been utilized in a modified Mitsunobu reaction for the synthesis of C-phosphonate analogues of Neisseria meningitidis group A capsular polysaccharide structures. [] The compound, in combination with DIAD and excess triethylamine, facilitates the formation of inter-residue phosphodiester linkages with high yields.

Q6: Are there any computational chemistry studies related to this compound?

A6: While the provided abstracts do not delve into specific computational studies, it is highly likely that computational chemistry techniques have been employed to investigate various aspects of this compound and its complexes. Such studies could include:

Q7: What are the analytical methods used to characterize this compound?

A7: Various analytical techniques are employed to characterize this compound, including:

- Elemental analysis: Determining the percentage composition of carbon, hydrogen, chlorine, and phosphorus to confirm its chemical formula. [, , , , ]

- Spectroscopy: As mentioned earlier, NMR and IR spectroscopy are commonly used to analyze the structure and identify functional groups. [, , , , , ]

- X-ray crystallography: This technique provides detailed structural information, including bond lengths, angles, and crystal packing arrangements. [, , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.